4-甲基儿茶酚二甲基乙酸酯

描述

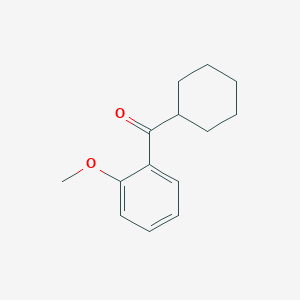

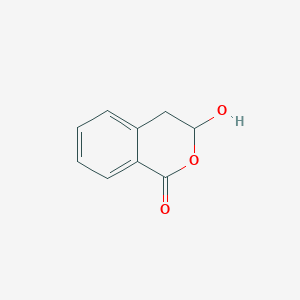

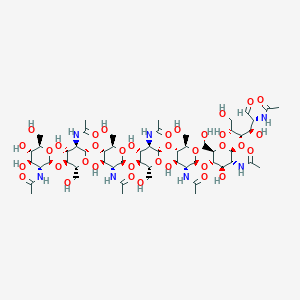

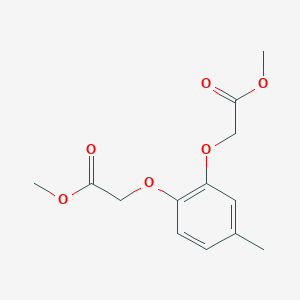

4-Methylcatecholdimethylacetate (MCDA) is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Methylcatecholdimethylacetate (MCDA) involves the Williamson reaction, where potassium iodide (KI) is used as a catalyst . The addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate . The yield of MCDA can be increased from 78.5% to 95.4% by the addition of an appropriate amount of KI .Molecular Structure Analysis

The molecular structure of 4-Methylcatecholdimethylacetate is represented by the formula C13H16O6 . The compound has a density of 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis

4-Methylcatecholdimethylacetate has a molecular weight of 268.26 and a molecular formula of C13H16O6 . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 354.2±32.0 °C at 760 mmHg and a melting point of 49-53ºC .科学研究应用

Synthesis of Fragrant Compounds

Scientific Field

Summary of the Application

4-Methylcatecholdimethylacetate (MCDA) is used in the synthesis of the fragrant compound Calone 1951®. This compound is synthesized from 4-methyl catechol and methyl bromoacetate through three successive reactions: the Williamson reaction, Dieckmann condensation, and hydrolysis-decarboxylation reaction .

Methods of Application or Experimental Procedures

The synthesis of MCDA is achieved via the Williamson reaction by adding KI as a catalyst. The addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .

Results or Outcomes

Under optimum operating conditions, the MCDA yield could be increased from 78.5% to 95.4% by the addition of an appropriate amount of KI. The corresponding yield of Calone 1951® increased to 68% .

Crystal Structure Analysis

Scientific Field

Summary of the Application

Despite its simple chemical formula (C7O2H8), the crystal structure of 4-methylcatechol (4MEC) has never been solved. This molecule has many potential applications, making the determination of its crystal structure important .

Methods of Application or Experimental Procedures

The structure of 4MEC is obtained by combining X-ray powder diffraction and first principle calculations to carefully locate hydrogen atoms .

Results or Outcomes

The packing is characterized by a peculiar hydrogen bond network with hydroxyl nests formed by two adjacent octagonal frameworks. The observed short contacts suggest strong inter-molecular interactions .

Materials Science Applications and Analysis of Very Large 4D-STEM Experiments

Scientific Field

Summary of the Application

4-Methylcatecholdimethylacetate is used in the field of materials science, specifically in the analysis of very large 4D-STEM experiments .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. For more information, please refer to the original research .

Results or Outcomes

The specific results or outcomes are not detailed in the source. For more information, please refer to the original research .

Synthesis, Catalysis, and Biomedical and Materials Research

Scientific Field

Summary of the Application

4-Methylcatecholdimethylacetate is used in the synthesis, catalysis, and biomedical and materials research. It is used in diverse applications ranging from biomedical research to materials and catalysis science .

Results or Outcomes

Platelet Function in Familial Hypercholesterolemia

Scientific Field

Summary of the Application

4-Methylcatecholdimethylacetate is being studied for its effects on platelet function in familial hypercholesterolemia patients. This condition is characterized by elevated low-density lipoprotein (LDL) cholesterol levels, which can lead to atherosclerosis and platelet hyperaggregability .

Methods of Application or Experimental Procedures

The study involved analyzing the antiplatelet effect of 4-Methylcatecholdimethylacetate in familial hypercholesterolemia patients and comparing its impact on two treatment modalities via whole-blood impedance aggregometry .

Results or Outcomes

The antiplatelet effect of 4-Methylcatecholdimethylacetate against collagen-induced aggregation was found to be higher in familial hypercholesterolemia patients. Apheresis itself improved the effect of 4-Methylcatecholdimethylacetate on platelet aggregation .

Electrochemical Process Studies

Scientific Field

Summary of the Application

4-Methylcatecholdimethylacetate is used as a model molecule for electrochemical process studies .

安全和危害

The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCGXCFQGBLZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169811 | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylcatecholdimethylacetate | |

CAS RN |

52589-39-6 | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。